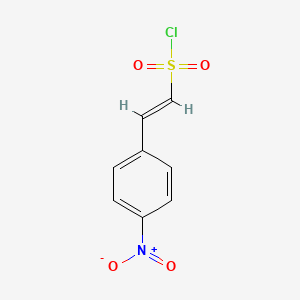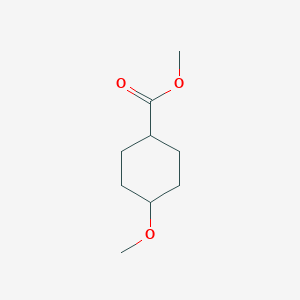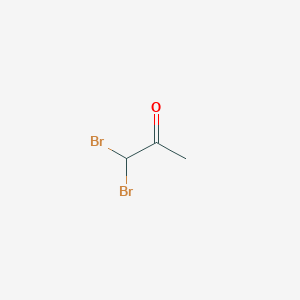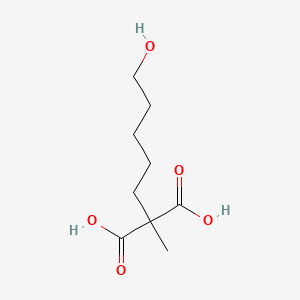
2-(5-hydroxypentyl)-2-methylpropanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-hydroxypentyl)-2-methylpropanedioic acid (also known as 5-hydroxy-2-methylpentanedioic acid or HMPD) is a naturally occurring carboxylic acid found in a variety of biological sources. It is a metabolite of the essential fatty acid linoleic acid and has been studied for its role in a number of physiological and biochemical processes. HMPD has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, HMPD has been studied for its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.
Aplicaciones Científicas De Investigación
HMPD has been studied extensively in scientific research. It has been used in a variety of applications, including the study of its role in metabolic disorders and its potential therapeutic applications. HMPD has been studied for its antioxidant and anti-inflammatory properties, as well as its potential to inhibit the growth of cancer cells. In addition, HMPD has been studied for its potential to modulate glucose metabolism and to improve insulin sensitivity.
Mecanismo De Acción
The exact mechanism of action of HMPD is still not fully understood. However, it is believed that HMPD may act as an antioxidant and anti-inflammatory agent, as well as modulate glucose metabolism and improve insulin sensitivity. HMPD has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress. In addition, HMPD has been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
HMPD has been found to have a number of biochemical and physiological effects. It has been found to modulate glucose metabolism and improve insulin sensitivity, as well as inhibit the production of pro-inflammatory cytokines. In addition, HMPD has been found to have antioxidant and anti-inflammatory properties, as well as inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMPD has several advantages for use in laboratory experiments. It is a naturally occurring compound, so it is readily available and does not require special synthesis. In addition, HMPD is stable, so it can be stored for long periods of time without degradation. However, HMPD is also a relatively small molecule, so it can be difficult to detect in small concentrations.
Direcciones Futuras
There are a number of potential future directions for research on HMPD. These include further investigation into its role in metabolic disorders, its potential therapeutic applications, and its mechanism of action. In addition, further research is needed to understand the role of HMPD in the regulation of glucose metabolism and insulin sensitivity, as well as its potential to inhibit the growth of cancer cells. Furthermore, further studies are needed to understand the effects of HMPD on other physiological processes, such as inflammation and oxidative stress.
Métodos De Síntesis
HMPD can be synthesized from linoleic acid through a series of chemical reactions. The first step involves the oxidation of linoleic acid to form 5-hydroxy-2-methylpentanedioic acid (HMPD). This is followed by the reduction of HMPD to form 2-(5-hydroxypentyl)-2-methylpropanedioic acid. The synthesis of HMPD from linoleic acid has been reported in several studies.
Propiedades
IUPAC Name |
2-(5-hydroxypentyl)-2-methylpropanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-9(7(11)12,8(13)14)5-3-2-4-6-10/h10H,2-6H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHNCRYUFQTDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCO)(C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Hydroxypentyl)-2-methylpropanedioic acid | |
CAS RN |
1445876-91-4 |
Source


|
| Record name | 2-(5-hydroxypentyl)-2-methylpropanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(4-chloro-2,6-dimethylphenyl)-12-hydroxy-1,4-dioxa-9-azadispiro[4.2.4^{8}.2^{5}]tetradec-11-en-10-one](/img/structure/B6598133.png)
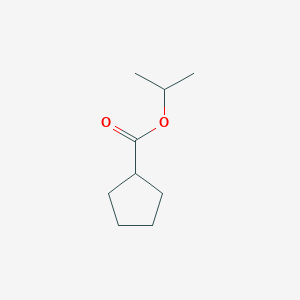


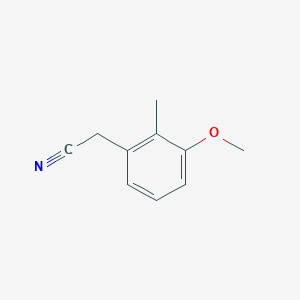
![3-{[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6598187.png)
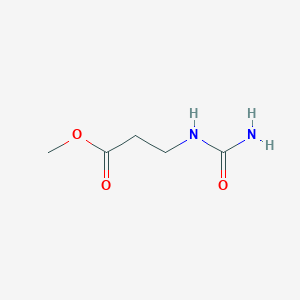
![6-benzyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B6598195.png)
![3-[3-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B6598207.png)
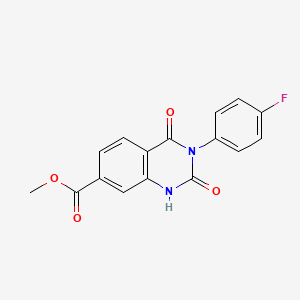
![methyl (2Z)-2-(methoxyimino)-2-[2-({[(Z)-{1-[3-(trifluoromethyl)phenyl]ethylidene}amino]oxy}methyl)phenyl]acetate](/img/structure/B6598232.png)
